

Vimseltinib Off-Target Effects: A Technical Resource for Researchers

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Compound of Interest

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of vimseltinib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

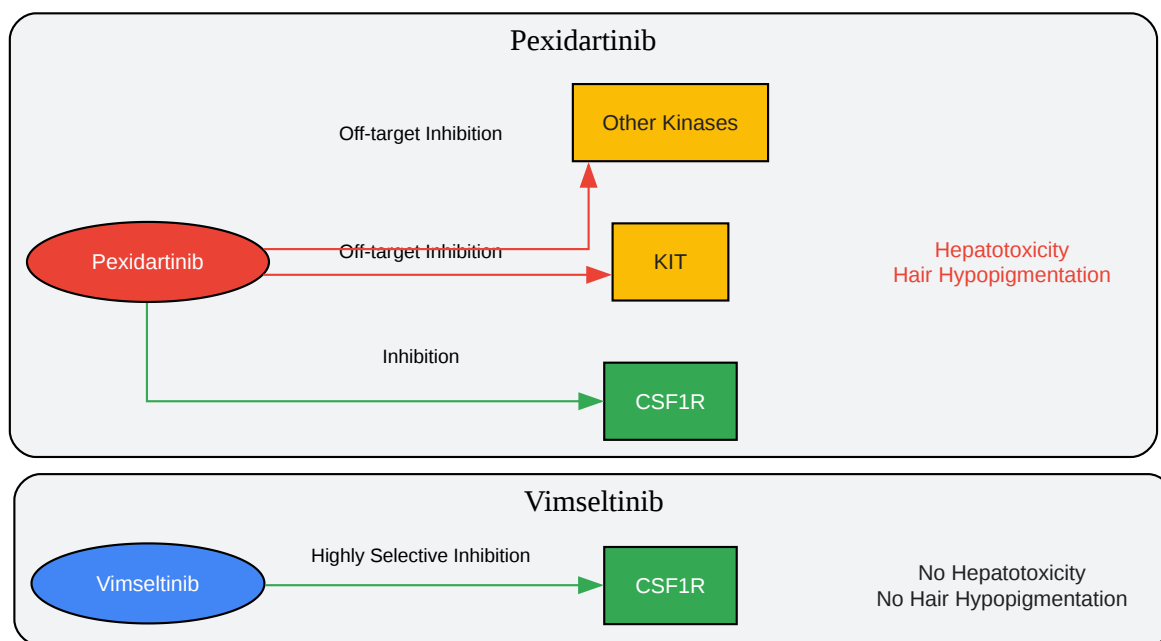
Q1: What is the known off-target kinase profile of vimseltinib?

Vimseltinib is a highly selective, oral, switch-control tyrosine kinase inhibitor designed to potently target the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] Preclinical studies have demonstrated its high selectivity, with a greater than 500-fold selectivity for CSF1R over its nearest off-target kinase and over 1,000-fold selectivity against a panel of 300 other human kinases.[2] This includes other type III receptor tyrosine kinases such as KIT, FLT3, PDGFR α , and PDGFR β . [2][3] The unique "switch-control" mechanism of action, where vimseltinib binds to the switch pocket region of CSF1R to lock it in an inactive state, contributes to this high selectivity and reduces off-target effects.[4]

Q2: How does the off-target profile of vimseltinib compare to other CSF1R inhibitors like pexidartinib?

Vimseltinib was developed to provide a safer alternative to pexidartinib, another CSF1R inhibitor that has been associated with significant liver toxicity.[5] Pexidartinib is a multi-kinase inhibitor with off-target activity on kinases such as KIT, which is linked to adverse events like

hair hypopigmentation.[6] In contrast, vimseltinib's high selectivity for CSF1R results in a lower risk of such off-target effects.[5][6] Clinical trials of vimseltinib have shown no evidence of cholestatic hepatotoxicity or drug-induced liver injury, a key differentiating safety feature.[6][7][8][9][10][11][12][13]



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Figure 1: Vimseltinib vs. Pexidartinib Selectivity and Off-Target Effects.

Q3: What are the common treatment-emergent adverse events (TEAEs) observed with vimseltinib, and could they be related to off-target effects?

In clinical trials, most TEAEs with vimseltinib were mild to moderate (Grade 1 or 2).[6][7][9] The most frequently reported TEAEs are summarized in the table below. While the majority of these are considered on-target effects related to CSF1R inhibition, researchers should be aware of them. An increase in blood creatine phosphokinase (CPK) is the most notable Grade 3/4 TEAE, which is considered consistent with the mechanism of action of CSF1R inhibitors.[6][9] The lack

of adverse events commonly associated with off-target kinase inhibition, such as cholestatic hepatotoxicity, reinforces vimseltinib's selective profile.^{[6][12][13]}

Troubleshooting Guides

Scenario 1: Unexpected Cell Phenotype or Pathway Activation in an In Vitro Experiment

If you observe an unexpected cellular response in your experiments with vimseltinib, consider the following troubleshooting steps:

- **Confirm On-Target Activity:** First, verify that you are observing the expected inhibition of CSF1R signaling in your cell system. This can be done by assessing the phosphorylation status of CSF1R or downstream signaling molecules like AKT and ERK.
- **Evaluate Potential Off-Target Pathways:** While vimseltinib is highly selective, it is good practice to consider alternative explanations for unexpected results. Review the literature for known signaling crosstalk between CSF1R and the pathway you observe to be affected.
- **Control Experiments:** Include appropriate controls in your experimental design. This should include a vehicle-only control and potentially a positive control with a known inhibitor of the unexpected pathway you are observing.
- **Dose-Response Analysis:** Perform a dose-response experiment with vimseltinib to determine if the unexpected effect is concentration-dependent and correlates with the IC₅₀ for CSF1R inhibition in your system.

Figure 2: Troubleshooting Workflow for Unexpected In Vitro Results.

Quantitative Data Summary

The following table summarizes the treatment-emergent adverse events (TEAEs) that occurred in ≥15% of patients in either the vimseltinib or placebo arm during Part 1 of the MOTION Phase 3 study.

Adverse Event	Vimseltinib (n=83)	Placebo (n=39)
Any Grade (%)		
Periorbital edema	51	10
Aspartate aminotransferase increased	34	10
Blood creatine phosphokinase increased	33	5
Alanine aminotransferase increased	27	10
Pruritus	25	13
Edema peripheral	24	5
Fatigue	23	18
Nausea	20	15
Rash	19	8
Arthralgia	18	21
Diarrhea	17	10
Headache	16	15
Grade 3/4 (%)		
Blood creatine phosphokinase increased	10	0

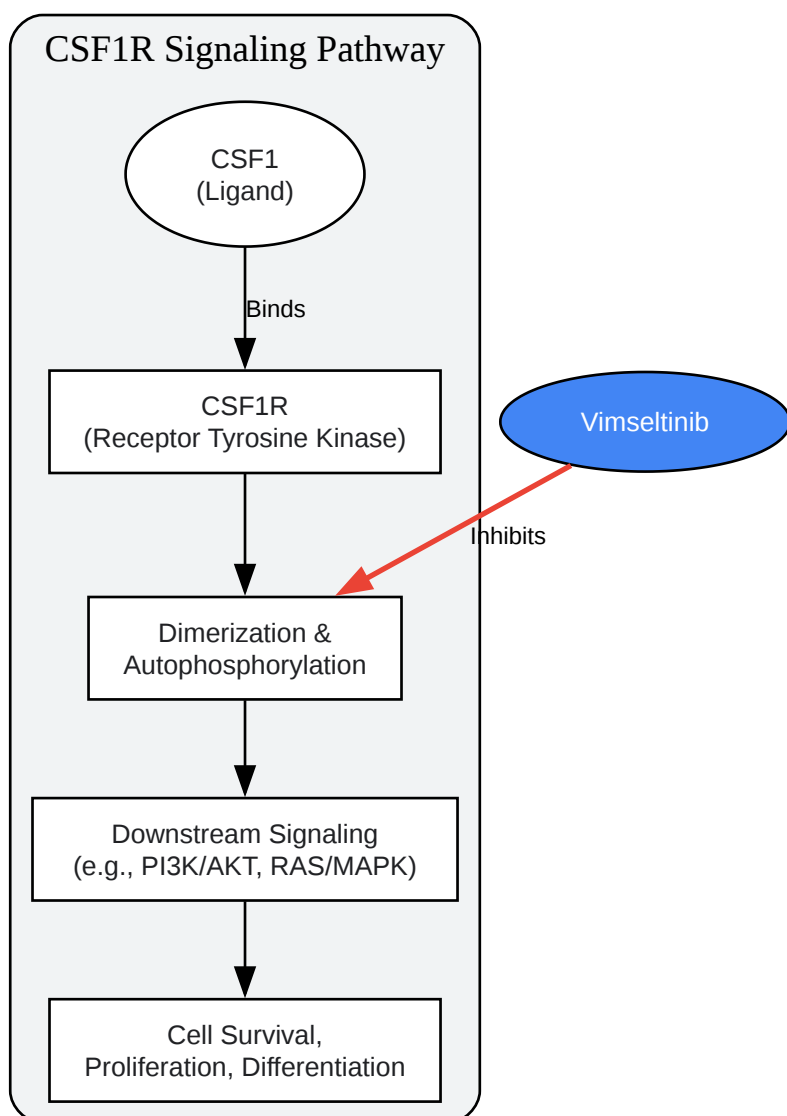
Source: Data adapted from clinical trial results.[\[9\]](#)[\[10\]](#)

Experimental Protocols

MOTION Phase 3 Clinical Trial Protocol (NCT05059262)

The safety and efficacy of vimseltinib were evaluated in the MOTION study, a global, multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.[\[8\]](#)[\[9\]](#)[\[14\]](#)

- Patient Population: Adult patients with symptomatic tenosynovial giant cell tumor (TGCT) for which surgical resection could potentially worsen functional limitation or cause severe morbidity.[9][14]
- Randomization: Patients were randomized in a 2:1 ratio to receive either vimseltinib or a matching placebo.[8][9]
- Dosing Regimen: Vimseltinib was administered orally at a dose of 30 mg twice weekly.[9]
- Treatment Duration: Patients received treatment for 24 weeks in 28-day cycles.[9][14]
- Primary Endpoint: The primary endpoint was the objective response rate (ORR) at week 25, assessed by blinded independent radiological review per Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[8][9][14]
- Secondary Endpoints: Key secondary endpoints included ORR per tumor volume score (TVS), active range of motion, physical function, stiffness, quality of life, and pain.[8][10]



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Figure 3: Mechanism of Action of Vimseltinib on the CSF1R Signaling Pathway.

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